Benzyl 2-cyclopropyl-2-hydroxyacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-cyclopropyl-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-cyclopropyl-2-hydroxyacetic acid with benzyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-cyclopropyl-2-hydroxyacetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Chemistry: Benzyl 2-cyclopropyl-2-hydroxyacetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of bioactive compounds that can be used in drug discovery and development .
Medicine: The compound is involved in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 2-cyclopropyl-2-hydroxyacetate depends on its application. In the context of drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final compounds synthesized from it.
Comparison with Similar Compounds
Benzyl 2-hydroxyacetate: Similar structure but lacks the cyclopropyl group.
Cyclopropyl 2-hydroxyacetate: Similar structure but lacks the benzyl group.
Benzyl 2-cyclopropylacetate: Similar structure but lacks the hydroxyl group.
Uniqueness: Benzyl 2-cyclopropyl-2-hydroxyacetate is unique due to the presence of both the benzyl and cyclopropyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl 2-cyclopropyl-2-hydroxyacetate |
InChI |
InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |
InChI Key |
HBEZCBDGJMYNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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